Onapristone

Übersicht

Beschreibung

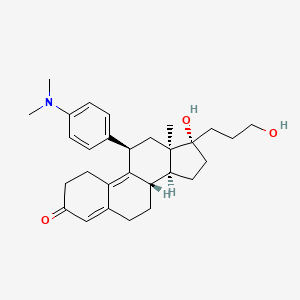

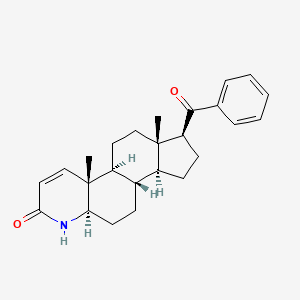

Onapristone is a synthetic and steroidal antiprogestogen with additional antiglucocorticoid activity. It is a type I progesterone receptor antagonist, which prevents progesterone receptor-mediated DNA transcription . This compound was initially developed by Schering and described in 1984. It has shown promising activity in preclinical models and clinical trials for various cancers, including breast, endometrial, ovarian, and prostate cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of onapristone involves several key steps:

Vinylogous Addition: The reaction of a steroid derivative with 4-(dimethylamino)phenylmagnesium bromide results in vinylogous addition to the epoxide.

Oxidation: The alcohol group in the five-membered ring is oxidized to a ketone.

Photoconversion: Irradiation with a mercury lamp changes the configuration of the methyl group adjacent to the ketone.

Alkynylation: The anion formed from an acetylene derivative is used for alkynylation.

Catalytic Hydrogenation: The alkyne group is converted to an alkyl group, followed by acid treatment to remove protecting groups

Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic routes to achieve higher yields and purity. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure efficient production .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly in the conversion of alcohol groups to ketones.

Reduction: Catalytic hydrogenation is used to reduce alkyne groups to alkyl groups.

Substitution: Alkynylation involves the substitution of hydrogen atoms with alkynyl groups

Common Reagents and Conditions:

Oxidizing Agents: Various oxidizing agents can be used for the oxidation steps.

Catalysts: Catalysts such as butyllithium are used in alkynylation reactions.

Solvents: Solvents like methanol and acetone are commonly used in the synthesis.

Major Products: The major products formed from these reactions include intermediate compounds that are further processed to yield this compound .

Wissenschaftliche Forschungsanwendungen

Onapriston hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung von steroidalen Antiprogestogenen und deren Synthese verwendet.

Biologie: Onapriston wird verwendet, um die Rolle von Progesteron-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Es hat vielversprechende Ergebnisse in klinischen Studien zur Behandlung von Brust-, Endometrium-, Ovarial- und Prostatakrebs gezeigt.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie wertvoll für die Entwicklung neuer Therapeutika und das Verständnis von Hormonrezeptor-Wechselwirkungen

5. Wirkmechanismus

Onapriston wirkt als stiller Antagonist des Progesteron-Rezeptors. Es verhindert die Dimerisierung der Progesteron-Rezeptor-Monomere, hemmt die Liganden-induzierte Phosphorylierung und verhindert die Assoziation des Progesteron-Rezeptors mit seinen Co-Aktivatoren. Diese Hemmung blockiert die durch den Progesteron-Rezeptor vermittelte DNA-Transkription, was zu seinen antiprogestogenen Wirkungen führt .

Ähnliche Verbindungen:

Mifepriston: Ein verwandtes Antiprogestogen mit partieller Agonistenaktivität am Progesteron-Rezeptor. Im Gegensatz zu Onapriston hat Mifepriston eine signifikante Antiglukokortikoid-Aktivität.

Asoprisnil: Ein selektiver Progesteron-Rezeptor-Modulator mit gemischten Agonisten-Antagonisten-Eigenschaften.

Ulipristalacetat: Ein weiterer selektiver Progesteron-Rezeptor-Modulator, der zur Notfallkontrazeption eingesetzt wird

Einzigartigkeit von Onapriston: Onapriston ist aufgrund seiner hohen Potenz als Antiprogestogen und seiner reduzierten Antiglukokortikoid-Aktivität im Vergleich zu Mifepriston einzigartig. Es zeigt auch nur geringe Antiandrogen-Aktivität, was es zu einer wertvollen Verbindung für spezifische therapeutische Anwendungen macht .

Wirkmechanismus

Onapristone acts as a silent antagonist of the progesterone receptor. It prevents the progesterone receptor monomers from dimerizing, inhibits ligand-induced phosphorylation, and prevents the association of the progesterone receptor with its co-activators. This inhibition blocks progesterone receptor-mediated DNA transcription, leading to its antiprogestogenic effects .

Vergleich Mit ähnlichen Verbindungen

Mifepristone: A related antiprogestogen with partial agonist activity at the progesterone receptor. Unlike onapristone, mifepristone has significant antiglucocorticoid activity.

Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.

Ulipristal Acetate: Another selective progesterone receptor modulator used for emergency contraception

Uniqueness of this compound: this compound is unique due to its high potency as an antiprogestogen and its reduced antiglucocorticoid activity compared to mifepristone. It also shows little antiandrogenic activity, making it a valuable compound for specific therapeutic applications .

Eigenschaften

IUPAC Name |

(8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXUMDBQLIVNHZ-YOUGDJEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242210 | |

| Record name | Onapristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96346-61-1 | |

| Record name | Onapristone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96346-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Onapristone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096346611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onapristone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Onapristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11b,13a,17a)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)estra-4,9-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ONAPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6H7G23O3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)

![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1677233.png)

![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B1677234.png)

![(3R,6R,11R,14S,20S,23R)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid](/img/structure/B1677235.png)